tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (TBFAC) is an organic compound that has recently been studied for its potential uses in a variety of scientific research applications. TBFAC is a cyclic compound that contains a tert-butyl group and a formyl group linked to a bicyclic ring system. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
TBFAC has been studied for its potential applications in a variety of scientific research fields. It has been used in medicinal chemistry research as a potential drug candidate, due to its ability to inhibit the activity of certain enzymes. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which has been linked to cancer cell growth. TBFAC has also been studied for its potential use as a catalyst in organic synthesis reactions, and as a ligand in coordination chemistry.
Mechanism of Action
The exact mechanism of action of TBFAC is not yet known. However, it is believed that the formyl and tert-butyl groups on the molecule interact with the enzyme active site, leading to inhibition of its activity. It is also believed that the cyclic ring system of TBFAC may play a role in its mechanism of action, as it may interact with the enzyme active site in a specific way.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFAC are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase. In addition, TBFAC has been shown to have anti-inflammatory properties, and may be useful in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
TBFAC has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBFAC also has some limitations for use in lab experiments. It is a relatively expensive compound, and can be difficult to obtain in large quantities. In addition, its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of using it in experiments.
Future Directions
There are a number of potential future directions for research on TBFAC. Further research is needed to better understand its mechanism of action, and to identify other potential uses for it in scientific research. In addition, further research is needed to explore the potential therapeutic applications of TBFAC, such as its use as an anti-inflammatory agent. Other potential future directions include the development of new synthesis methods for TBFAC, and the exploration of its potential use as a catalyst in organic synthesis reactions. Finally, further research is needed to investigate the potential toxicity of TBFAC, and to identify any potential side effects of using it in lab experiments.
Synthesis Methods
TBFAC can be synthesized using a variety of methods, including reaction of a tert-butyl alcohol with formic acid and an acid catalyst, or reaction of a tert-butyl alcohol with an aldehyde and an acid catalyst. The acid catalysts used in these reactions can include sulfuric acid, hydrochloric acid, or nitric acid. The reaction of a tert-butyl alcohol with formic acid and an acid catalyst is the most commonly used method for synthesizing TBFAC.
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOENHGHDTSSY-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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